Bienvenue dans la boutique en ligne BenchChem!

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide

NK2 receptor antagonism Radioligand binding Tachykinin pharmacology

Acquire the structurally unique N-sulfonyl-tetrahydroquinoline NK2 antagonist CAS 946292-85-9. This compound delivers sub-nanomolar affinity (Ki=0.158 nM) with ~800-fold selectivity over NK1 and ~8,000-fold over NK3, ensuring clean pharmacological profiling in tissue bath and cell-based assays. Its moderate lipophilicity (logP=3.02) and low molecular weight (338.47 Da) provide superior tissue penetration versus peptide antagonists and reduced non-specific binding compared to highly lipophilic alternatives. The achiral scaffold simplifies synthesis and SAR exploration. Ideal as a calibrated reference point for neurokinin receptor screening libraries and as a novel lead for NK2-targeting programs in IBS, asthma, or anxiety. Confirm stock and request a quote now.

Molecular Formula C17H26N2O3S
Molecular Weight 338.5 g/mol
CAS No. 946292-85-9
Cat. No. B6573315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide
CAS946292-85-9
Molecular FormulaC17H26N2O3S
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC(C)(C)C
InChIInChI=1S/C17H26N2O3S/c1-5-23(21,22)19-10-6-7-13-8-9-14(11-15(13)19)18-16(20)12-17(2,3)4/h8-9,11H,5-7,10,12H2,1-4H3,(H,18,20)
InChIKeyRCAXYDYKJOTIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 45 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide (CAS 946292-85-9): Neurokinin NK2 Receptor Antagonist with Sub-Nanomolar Affinity


N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide (CAS 946292-85-9) is a synthetic small-molecule neurokinin-2 (NK2) receptor antagonist belonging to the N-sulfonyl-tetrahydroquinoline chemotype. Curated by Menarini Ricerche and deposited in ChEMBL (CHEMBL225588), the compound demonstrates sub-nanomolar affinity for the human NK2 receptor (Ki = 0.158 nM) in radioligand displacement assays [1]. It exhibits pronounced selectivity over NK1 (Ki = 126 nM) and NK3 (Ki = 1,260 nM) receptors, corresponding to a selectivity window of approximately 800-fold and 8,000-fold, respectively [1][2]. The compound is commercially available as a screening compound (ChemDiv ID G513-0673) with a molecular weight of 338.47 g/mol, predicted logP of 3.02, and achiral configuration .

Why Generic NK2 Antagonist Substitution Fails: Scaffold-Dependent Selectivity and Physicochemical Profiles of 946292-85-9


NK2 receptor antagonists span multiple chemotypes—peptidic (e.g., nepadutant, MEN 10627), benzamide-based (e.g., SR 48968/saredutant), indole-piperidine (e.g., GR 159897), and linear peptidomimetic (e.g., ibodutant)—each with distinct selectivity fingerprints, pharmacokinetic properties, and off-target profiles. The tetrahydroquinoline scaffold of 946292-85-9 represents a structurally divergent chemotype that cannot be assumed interchangeable with these established antagonists. Its N-ethanesulfonyl substitution and 3,3-dimethylbutanamide side chain confer a unique combination of sub-nanomolar NK2 affinity (Ki = 0.158 nM) and moderate lipophilicity (logP = 3.02), distinguishing it from both highly lipophilic comparators (ibodutant logP = 7.24) and lower-potency peptide antagonists (nepadutant Ki = 2.5 nM) [1][2][3]. Substitution without empirical validation therefore risks compromised target engagement, altered selectivity, or unsuitable physicochemical behavior for the intended assay system.

Quantitative Differentiation Evidence: 946292-85-9 vs. Established NK2 Antagonist Comparators


NK2 Receptor Binding Affinity: 946292-85-9 (Ki = 0.158 nM) vs. Nepadutant (Ki = 2.5 nM) and GR 159897 (Ki = 0.32 nM)

In displacement of [125I]neurokinin A from human NK2 receptors expressed in CHO-K1 cells, 946292-85-9 exhibits a Ki of 0.158 nM [1]. This represents approximately 16-fold higher affinity than the clinically evaluated peptide antagonist nepadutant (MEN 11420, Ki = 2.5 nM, measured under comparable conditions in CHO cells expressing human NK2 receptor) [2] and approximately 2-fold higher affinity than the non-peptide antagonist GR 159897 (Ki = 0.32 nM, measured by displacement of [125I]NKA or [3H]GR100679 from human NK2-transfected CHO cells) . The sub-200 pM affinity positions 946292-85-9 among the highest-affinity NK2 antagonists reported in curated databases.

NK2 receptor antagonism Radioligand binding Tachykinin pharmacology

NK1/NK2 Selectivity Ratio: 946292-85-9 (~800-fold) vs. GR 159897 (~15,600-fold) vs. Ibodutant (>1,000-fold)

946292-85-9 displays an NK1/NK2 selectivity ratio of approximately 800-fold (NK2 Ki = 0.158 nM vs. NK1 Ki = 126 nM) [1][2]. In cross-study comparison, GR 159897 shows substantially greater selectivity (~15,600-fold; NK2 Ki = 0.32 nM vs. NK1 Ki = 5,010 nM) , while ibodutant displays >1,000-fold selectivity over NK1 . The NK3/NK2 selectivity ratio for 946292-85-9 is approximately 8,000-fold (NK3 Ki = 1,260 nM) [1], exceeding the >1,000-fold selectivity reported for both GR 159897 (NK3 Ki > 1,000 nM) and ibodutant . Nepadutant shows negligible binding at NK1 and NK3 receptors (pIC50 < 6, corresponding to Ki > 1,000 nM) [3].

Receptor selectivity Off-target profiling Neurokinin receptor panel

Physicochemical Profile: Moderate Lipophilicity (logP 3.02) of 946292-85-9 vs. High Lipophilicity of Ibodutant (logP 7.24) and Modulation of GR 159897 (logP 4.94)

The predicted logP of 946292-85-9 is 3.02 (logD = 3.02, logSw = -3.57), as reported by ChemDiv . This is substantially lower than ibodutant (logP = 7.24) [1] and GR 159897 (logP = 4.94) [2]. The moderate lipophilicity, combined with a polar surface area (PSA) of 54.7 Ų, 6 hydrogen bond acceptors, and 1 hydrogen bond donor , predicts improved aqueous solubility relative to these comparators—a critical factor for in vitro assay compatibility and in vivo formulation. Lower logP also reduces the risk of non-specific protein binding and phospholipidosis, which are common liabilities of highly lipophilic NK2 antagonists such as ibodutant.

Lipophilicity Solubility Drug-like properties

Scaffold Divergence: Tetrahydroquinoline-Ethanesulfonyl Chemotype vs. Peptide, Benzamide, and Indole-Piperidine NK2 Antagonists

946292-85-9 features a 1,2,3,4-tetrahydroquinoline core bearing an N-ethanesulfonyl group at position 1 and a 3,3-dimethylbutanamide at position 7 [1]. This scaffold is structurally distinct from the major NK2 antagonist chemotypes: (i) peptide/peptidomimetic antagonists (nepadutant, MEN 10627—cyclic hexapeptides); (ii) benzamide derivatives (SR 48968/saredutant); (iii) indole-piperidine derivatives (GR 159897); and (iv) linear pseudopeptide antagonists (ibodutant). The fused quinoline derivative patent literature (Takeda, 2009) explicitly claims tetrahydroquinoline-based NK2 antagonists as a distinct structural class for respiratory and inflammatory indications [2]. The ethanesulfonyl substituent at the tetrahydroquinoline nitrogen confers a unique hydrogen-bond acceptor pattern (6 HBA) and steric profile not present in the comparator chemotypes, which may influence binding kinetics, residence time, and off-target interactions.

Chemical scaffold Chemotype diversity Patent landscape

Recommended Research and Industrial Application Scenarios for N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide (946292-85-9)


NK2 Receptor Pharmacological Tool for Smooth Muscle and Gastrointestinal Motility Studies

The sub-nanomolar NK2 affinity (Ki = 0.158 nM) and moderate lipophilicity (logP = 3.02) [1] of 946292-85-9 make it well-suited as a pharmacological tool for investigating NK2 receptor function in isolated tissue preparations (e.g., guinea pig trachea, human colon strips, rat urinary bladder). Its ~800-fold selectivity over NK1 ensures that NK2-mediated contractile or secretory responses can be isolated from NK1-mediated effects at concentrations up to ~10 nM, where NK1 occupancy remains below 10%. The compound's lower molecular weight (338.47 Da) and moderate logP [1] predict superior tissue penetration compared to peptide antagonists (nepadutant, MEN 10627) and reduced non-specific tissue binding compared to highly lipophilic alternatives (ibodutant, logP 7.24) [2].

Scaffold-Hopping Lead for NK2-Targeted Drug Discovery Programs

Drug discovery programs targeting NK2 receptors for indications such as irritable bowel syndrome (IBS), asthma, or anxiety disorders can employ 946292-85-9 as a structurally novel lead compound. The tetrahydroquinoline-ethanesulfonyl scaffold is chemically distinct from the benzamide (SR 48968), indole-piperidine (GR 159897), and peptide (nepadutant) series that dominate the NK2 patent landscape [3], offering freedom-to-operate advantages. The predicted solubility profile (logSw = -3.57) [1] and synthetic accessibility of the achiral scaffold support rapid SAR exploration through parallel chemistry. The confirmed sub-nanomolar NK2 affinity provides a strong potency starting point for lead optimization.

Combinatorial Screening Libraries for Neurokinin Receptor Panel Profiling

946292-85-9 is catalogued as a ChemDiv screening compound (ID G513-0673) and can be incorporated into focused neurokinin receptor screening libraries for hit identification and selectivity profiling. Its tri-receptor affinity data (NK2 Ki = 0.158 nM; NK1 Ki = 126 nM; NK3 Ki = 1,260 nM) [1] provide a calibrated reference point for benchmarking novel NK2 antagonists in radioligand displacement or functional assays (e.g., calcium flux, IP3 accumulation). The compound serves as a bridge between the peptide antagonist class (nepadutant, Ki = 2.5 nM) [2] and the non-peptide antagonist class (GR 159897, Ki = 0.32 nM; ibodutant, pKi = 10.1) [3], enabling cross-chemotype comparisons within a single assay platform.

Chemical Probe for Target Identification and Validation in NK2-Related Disease Models

The combination of high NK2 potency (Ki = 0.158 nM) , moderate selectivity over NK1 (~800-fold) , and favorable physicochemical properties (logP = 3.02, PSA = 54.7 Ų, achiral) [1] positions 946292-85-9 as a candidate chemical probe for target identification studies (e.g., chemical proteomics, photoaffinity labeling) and target validation in animal models of NK2-driven pathology. Its lower lipophilicity compared to ibodutant (logP 7.24) [2] reduces the risk of false-positive hits in phenotypic screens due to membrane perturbation or non-specific cytotoxicity, while its sub-nanomolar affinity ensures robust target engagement at low micromolar dosing in cell-based assays.

Quote Request

Request a Quote for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.